molecular formula C22H18N4O3S B2923225 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1226448-62-9

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2923225
CAS No.: 1226448-62-9
M. Wt: 418.47
InChI Key: WAKZMPLFINAPOW-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 4-methoxyphenyl substituent at position 2 and a 5-phenylisoxazole-3-carboxamide group at position 3. The 4-methoxyphenyl group may enhance solubility compared to halogenated analogs, while the isoxazole carboxamide moiety could influence binding interactions in biological systems.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-28-16-9-7-15(8-10-16)26-21(17-12-30-13-19(17)24-26)23-22(27)18-11-20(29-25-18)14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKZMPLFINAPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been known to target class ii c-met. c-Met is a protein that in humans is encoded by the MET gene. It has tyrosine kinase activity and plays a role in the control of cell growth, morphogenesis, and motility.

Mode of Action

It’s known that similar compounds inhibit their targets, resulting in a change in the normal functioning of the cell. The compound’s interaction with its targets could lead to changes in cellular processes, potentially altering cell growth, morphogenesis, and motility.

Pharmacokinetics

Similar compounds have been known to exhibit good bioavailability. The impact of these properties on the compound’s bioavailability would be crucial in determining its effectiveness as a therapeutic agent.

Result of Action

Similar compounds have been known to exhibit cytotoxic activity, suggesting that this compound could also have potential anticancer properties.

Biological Activity

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C19H22N4O4S
  • Molecular Weight: 402.5 g/mol
  • CAS Number: 899741-62-9

The structure includes a thieno[3,4-c]pyrazole core and an isoxazole moiety, which are critical for its biological activity. The methoxyphenyl group enhances lipophilicity, potentially improving bioavailability.

Antiviral Properties

Research indicates that compounds similar to N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl) exhibit significant antiviral activity. For instance, derivatives have shown efficacy against various viral targets by inhibiting specific viral enzymes. In vitro studies have demonstrated that certain thiazolidinone derivatives can inhibit NS5B RNA polymerase activity by over 95% .

Antitumor Activity

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl) has been evaluated for its antitumor properties. A study highlighted that compounds with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines such as HCC827 and NCI-H358 . These findings suggest potential for further development as an anticancer agent.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Interaction: The thieno[3,4-c]pyrazole core may interact with specific enzymes or receptors through hydrogen bonding and π–π interactions.
  • Molecular Targeting: The compound’s unique structural features allow it to selectively inhibit certain pathways involved in tumor growth and viral replication .

Case Studies and Experimental Data

StudyCompoundActivityIC50 (µM)Cell Lines
Thiazolidinone DerivativeNS5B Inhibition32.2HCV
Benzimidazole AnalogAntitumor Activity6.26HCC827
Isoxazole DerivativeCytotoxicity0.20MT-4 Cells

These studies illustrate the compound's potential across multiple biological activities.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Key Structural Features
N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide (Target) ~C23H21N4O3S* ~434.5 g/mol* Thienopyrazole core, 4-methoxyphenyl, isoxazole-3-carboxamide
N-(2-(4-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide C22H19ClN4O2S 438.9 g/mol Thienopyrazole core, 4-chlorophenyl, pyrrolidine carboxamide
N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide C19H20N6O3 380.4 g/mol Triazine core, pyrrolidinyl group, isoxazole-3-carboxamide

*Estimated based on structural analogy to ’s chloro derivative .

Functional Implications of Structural Variations

  • Electron-Donating vs. This could enhance solubility and alter binding interactions in biological targets .
  • Heterocyclic Core Differences: The triazine ring in ’s compound introduces a planar, electron-deficient system, contrasting with the sulfur-containing thienopyrazole in the target compound. Triazines often participate in hydrogen bonding and π-stacking, which may affect pharmacokinetic properties .
  • Carboxamide Substituents : The isoxazole-3-carboxamide in the target compound offers a rigid, aromatic scaffold, while the pyrrolidine carboxamide in ’s analog introduces conformational flexibility. This flexibility may influence target selectivity and metabolic stability .

Research Findings and Implications

While biological data for the target compound are unavailable, insights can be inferred from structural analogs:

  • Synthetic Efficiency: Multi-component reactions (e.g., one-pot syntheses) are widely used for pyranopyrazole and thienopyrazole derivatives, suggesting scalable production routes for the target compound .
  • In contrast, ’s triazine-based compound has a lower molecular weight (~380 g/mol), which may favor membrane permeability .
  • Stability: Thienopyrazoles are generally stable under physiological conditions due to aromatic stabilization, whereas triazines may undergo hydrolysis under acidic or basic conditions, limiting their utility in certain environments .

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